2-[2-(2-Piperazinyl)pentyl]benzoic acid
Description
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-(2-piperazin-2-ylpentyl)benzoic acid |
InChI |
InChI=1S/C16H24N2O2/c1-2-5-13(15-11-17-8-9-18-15)10-12-6-3-4-7-14(12)16(19)20/h3-4,6-7,13,15,17-18H,2,5,8-11H2,1H3,(H,19,20) |
InChI Key |
MYUQACRCUSFSKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC=CC=C1C(=O)O)C2CNCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 2 Piperazinyl Pentyl Benzoic Acid and Its Precursors
Retrosynthetic Analysis of the 2-[2-(2-Piperazinyl)pentyl]benzoic acid Skeleton
A retrosynthetic analysis of 2-[2-(2-Piperazinyl)pentyl]benzoic acid identifies several logical disconnections to simplify the structure into readily available starting materials. The primary disconnection points are the carbon-nitrogen (C-N) bond linking the piperazine (B1678402) ring to the pentyl chain and the carbon-carbon (C-C) bond connecting the pentyl chain to the benzoic acid ring.
Disconnection 1 (C-N Bond): Cleavage of the C-N bond between the piperazine nitrogen and the pentyl chain is a primary strategic step. This approach simplifies the target molecule into two key intermediates: a suitably functionalized 2-pentylbenzoic acid derivative (e.g., with a leaving group on the second carbon of the pentyl chain) and a piperazine precursor, which may be protected. This strategy allows for the independent synthesis and subsequent coupling of the two major fragments.
Disconnection 2 (C-C Bond): An alternative disconnection breaks the C-C bond between the aromatic ring and the pentyl side chain. This leads to a benzoic acid derivative functionalized at the ortho position (e.g., with a metallic or halo group) and a pentyl-piperazine fragment. This approach focuses on building the piperazine-alkyl side chain first and then attaching it to the aromatic core via cross-coupling or alkylation reactions.
Disconnection 3 (Piperazine Ring): Further deconstruction of the piperazine ring itself is a common strategy in heterocyclic chemistry. The piperazine can be disconnected into linear precursors, such as a substituted ethylenediamine (B42938) derivative, which can then be cyclized to form the desired six-membered ring. researchgate.net This is particularly useful for introducing substituents onto the carbon atoms of the piperazine skeleton.
These disconnections form the basis for the synthetic strategies detailed in the following sections, which address the formation of the pentylbenzoic acid moiety and the piperazine ring system.
Synthesis of the Pentylbenzoic Acid Moiety
The formation of the 2-pentylbenzoic acid fragment is a critical phase in the total synthesis. This process involves two main challenges: achieving selective substitution at the ortho position of the benzoic acid and introducing the five-carbon pentyl chain.
The carboxylic acid group can effectively direct substitution to the ortho position of the benzene (B151609) ring. Palladium-catalyzed C-H activation is a powerful modern technique for this purpose.
The Pd(II)-catalyzed alkylation of aryl C-H bonds offers a direct method for introducing alkyl groups ortho to the carboxylate. nih.gov This transformation often utilizes an amino acid or related ligand to facilitate the C-H activation step. The carboxylate group itself acts as an internal directing group, forming a palladacycle intermediate that positions the catalyst for selective reaction at the adjacent C-H bond. A notable advantage of some modern protocols is the ability to perform this reaction without a co-oxidant. nih.govsemanticscholar.org For example, the use of an Ac-Ile-OH-supported palladium catalyst has enabled the ortho C-H arylation of benzoic acids with aryl iodides at ambient temperatures, with hexafluoroisopropanol (HFIP) being a crucial solvent for the reaction's success. acs.org While this demonstrates arylation, similar principles apply to alkylation using alkyl halides.
| Catalyst/Ligand | Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |
| Pd(OAc)₂ | 1-Chloropentane (B165111) | KHCO₃ / Na₂CO₃ | N/A | N/A | Feasible, but with SN2 side products | nih.gov |
| Pd(OAc)₂ | 1,2-Dichloroethane (B1671644) | AgOAc | N/A | N/A | Monoselective alkylation/lactonization | nih.gov |
| Ac-Ile-OH-supported Pd | Aryl Iodides | N/A | HFIP | Ambient | Moderate to excellent yields for arylation | acs.org |
Once ortho-functionalization is achieved, or as part of the ortho-functionalization itself, the pentyl chain must be installed.
Direct palladium-catalyzed ortho-alkylation with a pentyl halide (e.g., 1-chloropentane or 1-bromopentane) is a direct approach. nih.govnih.gov The reaction conditions, particularly the choice of base, are critical to favor the desired C-H alkylation over competing SN2 reaction at the carboxylate. nih.gov For instance, bases like potassium bicarbonate (KHCO₃) or sodium carbonate (Na₂CO₃) have been found to promote the alkylation of electron-deficient benzoic acids. nih.gov
Alternative multi-step sequences can also be employed. One such method involves a Friedel-Crafts acylation of a protected benzoic acid derivative with valeryl chloride (pentanoyl chloride), followed by reduction of the resulting ketone to the pentyl group. Common reduction methods include the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. This route ensures the introduction of a linear pentyl chain without rearrangement.
Synthesis of Piperazine Ring Systems and their Functionalization
The piperazine ring is a common motif in pharmacologically active compounds and its synthesis is well-established. encyclopedia.pub However, creating C-substituted piperazines, as required for the target molecule, presents additional challenges. mdpi.comresearchgate.net
The construction of the piperazine core can be achieved through various cyclization methods, often starting from linear diamine precursors. researchgate.net
Reductive Amination of Diketopiperazines: A common and versatile method involves the synthesis of a 2,5-diketopiperazine (a cyclic dipeptide) from two amino acid precursors. Subsequent reduction of the amide carbonyls, for instance with NaBH₄/I₂ or other strong reducing agents, yields the corresponding piperazine. rsc.org This strategy is particularly useful for creating stereochemically defined piperazines.
Double N-Alkylation: The reaction of a 1,2-diamine with a 1,2-dielectrophile, such as 1,2-dichloroethane or 1,2-dibromoethane, is a classical approach. This method directly forms the six-membered ring through two successive nucleophilic substitution reactions.
Reduction of Pyrazines: The catalytic hydrogenation of a substituted pyrazine (B50134) ring provides a direct route to the corresponding saturated piperazine. This method is effective but depends on the availability of the requisite pyrazine starting material. researchgate.net Asymmetric hydrogenation of pyrazinecarboxylic acid derivatives using chiral rhodium complexes can produce optically active piperazine-2-carboxylic acids. google.com
[3+3] Dimerization of Aziridines: Certain protocols allow for the dimerization of aziridines to form piperazines, although this method can be limited by the specific structure of the starting materials. researchgate.net
SnAP Reagents: The Stannyl Amine Protocol (SnAP) developed by Bode and coworkers offers a convergent method for synthesizing C-functionalized piperazines from aldehydes. encyclopedia.pubmdpi.com This strategy involves the copper-mediated cyclization of an intermediate imine formed from an aldehyde and a tin-substituted diamine reagent. encyclopedia.pubmdpi.com
| Synthetic Strategy | Precursors | Key Reagents/Catalysts | Description | Reference |
| Diketopiperazine Reduction | Amino acids | NaBH₄/I₂, LiAlH₄ | Formation of a cyclic dipeptide followed by reduction of amide groups. | rsc.org |
| Pyrazine Reduction | Substituted pyrazines | H₂, Pd/C, PtO₂; Chiral Rhodium complexes | Hydrogenation of the aromatic pyrazine ring to the saturated piperazine. | researchgate.netgoogle.com |
| SnAP (Stannyl Amine Protocol) | Aldehydes, Stannyl diamines | Copper catalysts | Convergent synthesis via radical cyclization onto an imine intermediate. | encyclopedia.pubmdpi.com |
| Intramolecular Hydroamination | Aminoalkenes | Palladium catalysts (e.g., Pd(DMSO)₂(TFA)₂) | Diastereoselective cyclization of an aminoalkene precursor. | organic-chemistry.orgsemanticscholar.org |
Introducing and controlling stereochemistry is crucial when synthesizing complex molecules. The target compound possesses a chiral center at the point of attachment of the piperazine ring to the pentyl chain. Stereoselective synthesis of the piperazine fragment itself can also be important.
A powerful strategy for achieving high diastereoselectivity is through intramolecular palladium-catalyzed hydroamination. rsc.org This method involves synthesizing a chiral aminoalkene precursor, often derived from a natural amino acid, which then undergoes a highly diastereoselective cyclization to form the 2,6-disubstituted piperazine. organic-chemistry.org The stereochemistry of the final product is controlled by the existing chiral center in the starting material.
Another approach relies on the use of chiral starting materials, such as enantiomerically pure amino acids, to construct chiral diketopiperazines. Subsequent stereospecific reduction preserves the chiral integrity, yielding enantiomerically pure bicyclic piperazines or other substituted derivatives. rsc.org
Asymmetric catalysis offers a more direct route. For example, the asymmetric hydrogenation of pyrazine-2-carboxylic acid esters using chiral rhodium catalysts has been shown to produce optically active piperazine-2-carboxylic acid derivatives with good enantiomeric excess. google.com This method directly establishes the stereocenter on the piperazine ring during the ring-forming (saturation) step.
Coupling Reactions for Integrating the Piperazine and Benzoic Acid Units
The formation of the final molecule necessitates the strategic joining of the piperazine ring system with the substituted benzoic acid framework. This can be achieved through various coupling reactions, primarily involving the formation of an amide or ester linkage, or through strategies that construct the carbon-carbon bonds of the pentyl chain connecting the two core units.
A common and direct method for linking a carboxylic acid and an amine is through amidation. In the context of synthesizing the target molecule, this would involve reacting a suitable benzoic acid precursor with a piperazine derivative. For instance, a precursor like 2-(1-carboxypentyl)benzoic acid could be coupled with a mono-protected piperazine. To facilitate this reaction, which can otherwise be slow, coupling agents are frequently employed. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. nih.govijpsr.com
Another potential strategy is esterification, where a benzoic acid derivative is reacted with a piperazine containing a hydroxyl group. While less direct for the target molecule's structure, related esterification reactions are fundamental in organic synthesis. tcu.edulibretexts.org
Common coupling agents and conditions used in amidation are summarized below.
| Coupling Agent Category | Examples | Typical Conditions | Notes |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Often used with additives like HOBt or DMAP to suppress side reactions and increase efficiency. nih.gov | DCC can form a urea (B33335) byproduct that is sometimes difficult to remove. |
| Phosphonium Salts | BOP, PyBOP | Mild conditions, effective for sterically hindered substrates. | Can be more expensive than carbodiimides. |
| Acyl Halides | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Converts the carboxylic acid to a highly reactive acyl chloride intermediate first. nih.govmdpi.com | Reaction can be harsh and may not be suitable for sensitive substrates. |
The choice of method depends on the specific precursors used, the presence of other functional groups, and the desired reaction scale. For example, using a mono-protected piperazine, such as N-Boc-piperazine, allows for selective reaction at one nitrogen atom, preventing the formation of undesired bis-amide byproducts. nih.govmdpi.com
An alternative synthetic approach involves forming the carbon-carbon bonds of the pentyl linker that connects the piperazine and benzoic acid units. These strategies build the core structure of the molecule before the final functional groups are in place.
One classic method for attaching alkyl chains to an aromatic ring is the Friedel-Crafts reaction. thesciencehive.co.ukyoutube.com This involves reacting an aromatic compound (like a benzoic acid derivative) with an alkyl halide in the presence of a Lewis acid catalyst. While powerful, this reaction can be prone to rearrangements and multiple alkylations, requiring careful control of conditions.
Another versatile strategy is the use of organometallic reagents, such as Grignard reagents. A Grignard reagent prepared from a halogenated benzoic acid precursor could react with an electrophile containing the piperazine moiety and the pentyl chain. Conversely, a Grignard reagent could be formed on the pentyl chain and reacted with a suitable benzoic acid derivative. google.com
Cyanide ions are also effective nucleophiles for creating new carbon-carbon bonds. A reaction between a haloalkane and a cyanide salt (like KCN or NaCN) results in a nitrile, which extends the carbon chain and can be further hydrolyzed to a carboxylic acid. thesciencehive.co.uk This could be a step in building the pentylbenzoic acid precursor.
These carbon-carbon bond formation strategies are fundamental in organic synthesis for constructing molecular backbones. researchgate.net
Optimization of Reaction Conditions and Yields
Several key factors are typically optimized:
Temperature: Reaction rates are highly dependent on temperature. While higher temperatures can speed up a reaction, they can also lead to decomposition or the formation of side products. rochester.edu
Solvent: The choice of solvent can influence reactant solubility, reaction rate, and even the reaction pathway.
Catalyst: For catalyzed reactions, the type and amount of catalyst can dramatically affect the outcome. For instance, in Pd-catalyzed couplings like the Buchwald-Hartwig amination, the choice of ligand is critical. mdpi.com
Reactant Stoichiometry: The ratio of reactants can be adjusted to drive a reaction to completion. For example, using an excess of one reactant is a common strategy. mdpi.com
Reaction Time: Monitoring the reaction over time (e.g., by thin-layer chromatography) helps determine the point at which the maximum amount of product has formed before significant decomposition or side reactions occur. rochester.edu
The table below outlines the general impact of these parameters on reaction outcomes.
| Parameter | Effect on Reaction | Optimization Goal |
| Temperature | Affects reaction rate and selectivity. | Find the optimal balance between reaction speed and minimizing side products/decomposition. |
| Solvent | Influences solubility and reactivity. | Select a solvent that maximizes solubility of reactants while facilitating the desired chemical transformation. |
| Concentration | Can affect reaction order and rate. | Determine the concentration that favors the desired reaction pathway over competing side reactions. |
| Catalyst/Reagents | Type and amount can control the reaction. | Identify the most efficient catalyst and optimal loading to maximize yield and turnover. |
| Time | Determines the extent of reaction. | Allow the reaction to proceed to completion without allowing for product degradation. |
Automated systems and statistical methods like Design of Experiments (DoE) are increasingly used to efficiently explore the multi-dimensional parameter space and identify optimal conditions for complex reactions. acs.org
Isolation and Purification Techniques in Complex Organic Synthesis
After a chemical reaction is complete, the target compound is typically present in a mixture containing unreacted starting materials, reagents, solvents, and byproducts. emu.edu.tr Therefore, effective isolation and purification are essential steps to obtain the compound in a pure form. miamioh.eduyoutube.com The choice of technique depends on the physical and chemical properties of the target compound and the impurities present.
Crystallization: This is a powerful technique for purifying solid organic compounds. allen.inpharmablock.com It relies on the principle that the solubility of a compound in a solvent changes with temperature. An impure solid is dissolved in a hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the solution. allen.in The success of crystallization is highly dependent on the choice of solvent. syrris.com In the pharmaceutical industry, crystallization is a critical step for purifying active pharmaceutical ingredients (APIs) and ensuring the correct crystalline form (polymorph) is obtained. acs.orgapprocess.com
Chromatography: This is a versatile set of techniques used to separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. brainkart.combyjus.com It is widely used for both purification and analysis. allen.in
Column Chromatography: The mixture is applied to the top of a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. brainkart.comyoutube.com A solvent (mobile phase) is then passed through the column, and the components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase, allowing for their separation. byjus.comyoutube.com
Thin-Layer Chromatography (TLC): A small amount of the mixture is spotted onto a plate coated with an adsorbent. byjus.com The plate is then placed in a chamber with a solvent, which moves up the plate by capillary action, separating the components. TLC is primarily used for monitoring reaction progress and determining the purity of a compound. emu.edu.tr
Extraction: This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. miamioh.edu It is often the first step in a workup procedure to separate the desired product from inorganic salts or other water-soluble impurities. youtube.com
A comparison of these primary purification techniques is provided below.
| Technique | Principle | Best For | Advantages | Disadvantages |
| Crystallization | Differential solubility at varying temperatures. allen.in | Purifying stable, solid compounds. pharmablock.com | Can yield very pure material; scalable. | Requires finding a suitable solvent; may result in yield loss. |
| Column Chromatography | Differential adsorption on a stationary phase. brainkart.com | Separating complex mixtures of solids or liquids. youtube.com | Highly versatile; applicable to a wide range of compounds. byjus.com | Can be time-consuming and requires large volumes of solvent. youtube.com |
| Extraction | Differential solubility in immiscible liquids. | Initial cleanup to remove bulk impurities (e.g., salts). miamioh.edu | Fast and simple for initial separation. | Limited separation power; can form emulsions. |
These techniques are often used in combination to achieve the high level of purity required for complex organic molecules. emu.edu.tr
Advanced Spectroscopic and Chromatographic Characterization of 2 2 2 Piperazinyl Pentyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of 2-[2-(2-Piperazinyl)pentyl]benzoic acid can be assembled.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. The expected chemical shifts for 2-[2-(2-Piperazinyl)pentyl]benzoic acid are predicted based on the distinct electronic environments of the benzoic acid ring, the aliphatic pentyl chain, and the piperazine (B1678402) heterocycle.
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, with characteristic splitting patterns indicative of a 1,2-disubstituted benzene (B151609) ring. docbrown.info The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (>10 ppm). docbrown.inforsc.org The protons on the pentyl chain will exhibit complex multiplets due to spin-spin coupling, while the protons on the piperazine ring will likely appear as broad signals in the 2.5-3.5 ppm range. lew.rochemicalbook.com
The ¹³C NMR spectrum will complement the proton data, showing characteristic signals for the carboxyl carbon (~170-175 ppm), aromatic carbons (~120-140 ppm), and aliphatic carbons of the pentyl chain and piperazine ring at higher field. rsc.orgnih.gov
Predicted ¹H NMR Spectral Data for 2-[2-(2-Piperazinyl)pentyl]benzoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| COOH | ~12.0-13.0 | br s | Broad signal, concentration and solvent dependent. |
| Ar-H (4 positions) | ~7.2-8.1 | m | Complex multiplets typical for a 1,2-disubstituted benzene ring. |
| CH (pentyl, C2') | ~3.0-3.5 | m | Methine proton adjacent to the aromatic ring and piperazine-bearing carbon. |
| Piperazine-NH | Variable | br s | Broad signal, may exchange with solvent. |
| Piperazine-CH₂ (4 positions) | ~2.5-3.5 | m | Multiple overlapping signals for the non-equivalent piperazine protons. nih.gov |
| CH₂ (pentyl, C1', C3', C4') | ~1.2-1.8 | m | Aliphatic methylene (B1212753) protons of the pentyl chain. |
| CH₃ (pentyl, C5') | ~0.9 | t | Terminal methyl group of the pentyl chain. |
Predicted ¹³C NMR Spectral Data for 2-[2-(2-Piperazinyl)pentyl]benzoic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| COOH | ~172-175 | Carboxylic acid carbon. rsc.org |
| Ar-C (quaternary, 2 positions) | ~130-145 | Carbons of the benzene ring attached to the carboxyl and pentyl groups. |
| Ar-CH (4 positions) | ~125-135 | Protonated aromatic carbons. |
| CH (pentyl, C2') | ~55-65 | Methine carbon attached to the piperazine group. |
| Piperazine-CH₂ (4 positions) | ~45-55 | Carbons of the piperazine ring. lew.ro |
| CH₂ (pentyl, C1', C3', C4') | ~20-40 | Aliphatic methylene carbons. |
| CH₃ (pentyl, C5') | ~14 | Terminal methyl carbon. |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-[2-(2-Piperazinyl)pentyl]benzoic acid, COSY would be crucial for establishing the sequence of protons along the pentyl chain by observing cross-peaks between adjacent CH, CH₂, and CH₃ groups. It would also show correlations between coupled protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal, for example, linking the aliphatic proton signals to the specific carbon signals of the pentyl chain and piperazine ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting the different structural fragments of the molecule. sdsu.edu Key expected HMBC correlations would include:
A correlation from the methine proton on the pentyl chain (C2'-H) to the quaternary carbons of the benzoic acid ring (C1 and C2), confirming the attachment point of the pentyl chain.
Correlations from the protons on the pentyl chain to the carbons of the piperazine ring, confirming their connectivity.
Correlations from the aromatic protons to various carbons within the benzene ring, confirming their relative positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netscience.gov This is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the protons of the pentyl chain and the aromatic protons of the benzoic acid moiety, providing insight into the molecule's preferred conformation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. ojp.gov The IR spectrum of 2-[2-(2-Piperazinyl)pentyl]benzoic acid is expected to display several key absorption bands.
Characteristic IR Absorption Bands for 2-[2-(2-Piperazinyl)pentyl]benzoic acid
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretching | ~2500-3300 | Very broad band, characteristic of H-bonded O-H. docbrown.inforesearchgate.net |
| Aromatic C-H | Stretching | ~3000-3100 | Sharp, medium intensity. |
| Aliphatic C-H | Stretching | ~2850-2960 | Strong, sharp peaks. |
| Amine (N-H) | Stretching | ~3200-3500 | Medium, may be broad and overlap with O-H stretch. |
| Carboxylic Acid (C=O) | Stretching | ~1680-1710 | Strong, sharp peak. researchgate.netquora.com |
| Aromatic C=C | Stretching | ~1450-1600 | Multiple sharp bands of variable intensity. |
| C-N | Stretching | ~1000-1250 | Medium intensity. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers confirmatory structural evidence.
HRMS precisely measures the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For 2-[2-(2-Piperazinyl)pentyl]benzoic acid (C₁₆H₂₄N₂O₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated with high accuracy, confirming the elemental composition and distinguishing it from other potential isomers.
Molecular Formula: C₁₆H₂₄N₂O₂
Monoisotopic Mass: 276.1838 u
Expected [M+H]⁺ ion in HRMS: 277.1911 m/z
In MS/MS analysis, the molecular ion is isolated and fragmented by collision-induced dissociation (CID) to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. xml-journal.net For 2-[2-(2-Piperazinyl)pentyl]benzoic acid, fragmentation is expected to occur at the weakest bonds and lead to stable fragments. Key fragmentation pathways would likely involve the piperazine ring, the pentyl chain, and the benzoic acid group. xml-journal.netresearchgate.net
Predicted Key Fragments in MS/MS of 2-[2-(2-Piperazinyl)pentyl)benzoic acid [M+H]⁺
| Predicted m/z | Proposed Fragment Structure/Loss | Notes |
|---|---|---|
| 259.1805 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group. |
| 231.1856 | [M+H - COOH₂]⁺ | Loss of the carboxylic acid group. |
| 191.1543 | [C₁₂H₁₉N₂]⁺ | Cleavage of the bond between the pentyl chain and the benzoic acid ring. |
| 121.0284 | [C₇H₅O₂]⁺ | Benzoyl cation, from cleavage of the pentyl chain at the benzylic position. docbrown.info |
| 85.0862 | [C₅H₉N₂]⁺ | Fragment corresponding to the protonated piperazine ring after cleavage. xml-journal.net |
This multi-faceted analytical approach, combining various NMR, IR, and MS techniques, provides a robust and detailed characterization of the chemical structure of 2-[2-(2-Piperazinyl)pentyl]benzoic acid, confirming its atomic composition, connectivity, and functional group arrangement.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for determining the purity of 2-[2-(2-Piperazinyl)pentyl]benzoic acid and quantifying it in the presence of impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and potency of non-volatile organic molecules like 2-[2-(2-Piperazinyl)pentyl]benzoic acid. The development of a robust HPLC method would be a critical component of its analytical profile.
Given the structure of the compound, which contains a basic piperazine moiety and an acidic benzoic acid group, a reversed-phase HPLC method would be the most suitable approach. The presence of two stereocenters (one on the pentyl chain and one on the piperazine ring, depending on substitution) necessitates the development of a chiral HPLC method to separate and quantify the different stereoisomers.
Method Development Considerations:
Column Selection: A C18 or C8 column is a common starting point for reversed-phase chromatography. For chiral separations, specialized chiral stationary phases (CSPs) such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series) would be necessary to resolve the enantiomers and diastereomers. canberra.edu.auunl.pt
Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. eurasianjournals.com The pH of the aqueous phase is a critical parameter to control the ionization state of both the piperazine and benzoic acid functional groups, thereby affecting retention and peak shape. A pH between 3 and 7 is often optimal. Additives like diethylamine (B46881) (DEA) may be used to improve the peak shape of basic compounds like piperazine.
Detection: The benzoic acid moiety contains a chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector would be advantageous to gather spectral data and assess peak purity. Detection wavelengths would likely be set around 230-250 nm, corresponding to the absorbance of the benzene ring. For impurity analysis where chromophores may be absent, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) could be employed. researchgate.netsielc.com
A hypothetical set of HPLC conditions for the analysis of 2-[2-(2-Piperazinyl)pentyl]benzoic acid is presented below.
Interactive Data Table: Hypothetical HPLC Method Parameters
| Parameter | Condition for Achiral Analysis | Condition for Chiral Analysis |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Chiralpak IA, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane |
| Mobile Phase B | Acetonitrile | Isopropanol / Ethanol (B145695) (90:10 v/v) with 0.1% Diethylamine |
| Gradient/Isocratic | Gradient: 5% B to 95% B over 20 min | Isocratic |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 35 °C | 25 °C |
| Detector | PDA at 240 nm | PDA at 240 nm |
| Injection Volume | 10 µL | 10 µL |
Gas Chromatography (GC) is the standard technique for the identification and quantification of residual volatile organic compounds. oup.com These can include solvents used during the synthesis and purification process or volatile byproducts of the chemical reactions. chromatographyonline.comispub.com For pharmaceutical ingredients, monitoring these residual solvents is a regulatory requirement to ensure patient safety. labsolution.plpharmtech.com
A headspace GC (HS-GC) method coupled with a Flame Ionization Detector (FID) is the most common and robust approach. chromatographyonline.com This technique involves heating the sample in a sealed vial to partition the volatile analytes into the headspace gas, which is then injected into the GC system. This prevents non-volatile components of the sample matrix from contaminating the GC column.
Method Development Considerations:
Column Selection: A column with a non-polar or mid-polarity stationary phase is typically used for general residual solvent screening. chromatographyonline.com
Temperature Program: The GC oven temperature is programmed to ramp from a low to a high temperature to ensure the separation of solvents with a wide range of boiling points. nih.gov
Sample Preparation: The sample of 2-[2-(2-Piperazinyl)pentyl]benzoic acid would be dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide) before being sealed in a headspace vial. chromatographyonline.com
Potential volatile impurities could include solvents from the synthesis (e.g., toluene, ethanol, tetrahydrofuran) or low molecular weight byproducts. ispub.com Because benzoic acid itself can be analyzed by GC, often after derivatization to a more volatile ester form, it is also possible to detect volatile benzoic acid-related impurities. researchgate.netresearchgate.net
Interactive Data Table: Hypothetical HS-GC Method for Residual Solvents
| Parameter | Condition |
| GC System | Headspace Gas Chromatograph with FID |
| Column | DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Hydrogen, 2.0 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C |
| Headspace Vial Temp. | 100 °C |
| Headspace Incubation | 20 min |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if single crystals are obtainable)
Should single crystals of sufficient quality be grown, single-crystal X-ray crystallography would provide the most definitive structural information for 2-[2-(2-Piperazinyl)pentyl]benzoic acid. This powerful technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, providing crucial insights into its molecular structure.
Key Information Obtainable:
Absolute Stereochemistry: For a chiral molecule, X-ray crystallography can determine the absolute configuration (R or S) of each stereocenter. This is particularly important for pharmaceutical compounds where different enantiomers can have vastly different biological activities.
Molecular Conformation: The analysis would reveal the preferred conformation of the molecule in the crystal lattice. For instance, it would confirm the expected chair conformation of the piperazine ring. researchgate.netstrath.ac.uk It would also show the spatial relationship between the benzoic acid ring and the piperazinyl-pentyl side chain.
Intermolecular Interactions: The crystal packing arrangement is dictated by intermolecular forces such as hydrogen bonds, van der Waals forces, and potentially π-π stacking between the benzoic acid rings. Understanding these interactions is vital for comprehending the solid-state properties of the compound, including its melting point, solubility, and stability.
Crystal System and Space Group: The analysis provides fundamental crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry of the crystal. researchgate.netmdpi.com This information serves as a unique fingerprint for a specific crystalline form or polymorph.
The successful application of this technique is entirely dependent on the ability to grow high-quality single crystals, which can be a challenging and empirical process.
Computational and Theoretical Chemistry Studies of 2 2 2 Piperazinyl Pentyl Benzoic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. researchgate.netmdpi.com By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties.
The structural flexibility of 2-[2-(2-Piperazinyl)pentyl]benzoic acid, arising from its rotatable bonds in the pentyl chain and the puckering of the piperazine (B1678402) ring, results in numerous possible conformations. Conformational analysis is critical to identify the most stable, low-energy structures that the molecule is likely to adopt.
Computational studies on substituted piperazines have shown that the ring typically prefers a chair conformation to minimize steric strain. nih.govnih.gov The orientation of the substituent—in this case, the pentylbenzoic acid group—can be either axial or equatorial. DFT calculations are employed to perform geometry optimization for these various conformers. This process systematically adjusts the molecular geometry to find the arrangement with the minimum electronic energy, thereby identifying the most stable three-dimensional structure. For the ether-linked compounds, the axial conformation was found to be further stabilized by an intramolecular hydrogen bond. nih.gov
Table 1: Illustrative Conformational Energy Analysis This table represents a hypothetical outcome of a DFT energy minimization study to illustrate the process.
| Conformer | Piperazine Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 | 95.2 |
| 2 | Chair | Axial | 2.50 | 4.5 |
| 3 | Twist-Boat | - | 5.80 | 0.3 |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.comyoutube.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For 2-[2-(2-Piperazinyl)pentyl]benzoic acid, the HOMO is expected to be localized on the electron-rich regions, such as the piperazine nitrogens or the benzoic acid ring, while the LUMO may be distributed over the carboxylic acid group and the aromatic system. researchgate.net
Table 2: Hypothetical Frontier Orbital Energies This table provides example values for FMO analysis.
| Parameter | Energy (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.52 | Electron-donating ability |
| ELUMO | -1.45 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.07 | Indicates high kinetic stability |
An Electrostatic Potential (EPS) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visual tool used to understand the charge distribution and reactive sites of a molecule. deeporigin.comlibretexts.org It maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent regions of varying potential: red typically indicates areas of negative potential (electron-rich, attractive to electrophiles), while blue signifies regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or neutral potentials. researchgate.netresearchgate.net
For 2-[2-(2-Piperazinyl)pentyl]benzoic acid, an EPS map would likely show strong negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack or hydrogen bond acceptance. Conversely, a strong positive potential (blue) would be expected around the acidic proton of the carboxyl group and the protons on the piperazine nitrogens, identifying them as acidic sites and potential hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. researchgate.netdocumentsdelivered.com This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and resonance, which contribute to molecular stability.
The NBO method calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A higher E(2) value signifies a stronger interaction. In 2-[2-(2-Piperazinyl)pentyl]benzoic acid, NBO analysis could reveal hyperconjugative interactions between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding (σ*) orbitals of adjacent C-C and C-H bonds. It would also detail the charge delocalization within the π-system of the benzoic acid ring.
Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions This table shows hypothetical stabilization energies from an NBO calculation.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) Npiperazine | σ(C-C)pentyl | 3.15 | Hyperconjugation |
| LP(2) Ocarbonyl | π(C-C)ring | 25.80 | Resonance/Conjugation |
| π(C=C)ring | π*(C=O)carboxyl | 18.50 | π-conjugation |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures. mdpi.commwjscience.com
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. researchgate.netmdpi.com The theoretical shifts are typically computed relative to a standard (e.g., tetramethylsilane) and are often scaled by a correction factor to account for systematic errors in the computational method and to better match experimental spectra. nih.gov
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be predicted. researchgate.net These calculations identify the fundamental vibrational modes of the molecule. Characteristic frequencies, such as the C=O stretching of the carboxylic acid, N-H stretching of the piperazine, and C-H vibrations of the aromatic ring and alkyl chain, can be precisely assigned.
Table 4: Hypothetical Predicted Spectroscopic Data This table provides an example of predicted vs. experimental spectroscopic values.
| Parameter | Functional Group | Predicted Value | Typical Experimental Value |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | -COOH | 12.1 | 12.0 - 13.0 |
| ¹³C NMR Chemical Shift (ppm) | -C=O | 172.5 | 170 - 175 |
| IR Frequency (cm⁻¹) | C=O Stretch | 1705 | 1680 - 1710 |
| IR Frequency (cm⁻¹) | N-H Stretch | 3340 | 3300 - 3500 |
Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution
While DFT calculations provide detailed information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, typically in a simulated solvent environment. tcmsp-e.commdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a more realistic, solution-phase context. nih.govnih.govnih.gov
For 2-[2-(2-Piperazinyl)pentyl]benzoic acid, an MD simulation in a solvent like water would allow for the exploration of its conformational landscape. It could show the piperazine ring flipping between different chair and boat forms, the flexible pentyl chain adopting various orientations, and the formation and breaking of intramolecular and intermolecular hydrogen bonds with solvent molecules. This provides a comprehensive understanding of the molecule's flexibility and its interactions with its environment. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Solvent Effects and Complex Systems
The study of "2-[2-(2-Piperazinyl)pentyl]benzoic acid" in complex environments, such as in solution or interacting with biological macromolecules, necessitates computational methods that can accurately model a large number of atoms without prohibitive computational cost. Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful hybrid technique that addresses this challenge by combining the accuracy of quantum mechanics (QM) for a critical region of the system with the efficiency of molecular mechanics (MM) for the surrounding environment. mdpi.comresearchgate.net This approach is particularly well-suited for investigating solvent effects and the behavior of the title compound in complex systems.
In a typical QM/MM simulation of 2-[2-(2-Piperazinyl)pentyl]benzoic acid, the molecule itself, or at least its reactive centers such as the piperazine and carboxylic acid groups, would be treated at a QM level of theory. This allows for an accurate description of electronic structure, charge distribution, and chemical reactivity. The surrounding solvent molecules or parts of a larger biological system are described using a classical MM force field. researchgate.net
The total energy of the system in a QM/MM framework is a combination of the energies of the QM region, the MM region, and the interaction energy between the two. mdpi.com This hybrid approach enables the detailed study of phenomena such as solvation, protonation states, and intermolecular interactions that are crucial for understanding the chemical behavior of 2-[2-(2-Piperazinyl)pentyl]benzoic acid.
Modeling Solvent Effects
The influence of a solvent on the conformation and reactivity of 2-[2-(2-Piperazinyl)pentyl]benzoic acid can be significant. QM/MM methods can explicitly model the solvent molecules, providing a detailed picture of the solute-solvent interactions. For instance, studies on similar compounds like piperazine and benzoic acid derivatives have successfully employed such methods to understand their behavior in aqueous solutions. wur.nlucl.ac.uk
In such a QM/MM study, the QM region would typically include the 2-[2-(2-Piperazinyl)pentyl]benzoic acid molecule and a first solvation shell of water molecules. The remainder of the solvent would be treated with MM. This setup allows for the accurate modeling of hydrogen bonding between the piperazine and carboxylic acid moieties and the surrounding water molecules.
Table 1: Representative QM/MM Simulation Parameters for 2-[2-(2-Piperazinyl)pentyl]benzoic acid in Aqueous Solution
| Parameter | Description |
| QM Region | 2-[2-(2-Piperazinyl)pentyl]benzoic acid |
| QM Level of Theory | Density Functional Theory (DFT) with a functional such as B3LYP |
| Basis Set | 6-31G(d,p) or larger |
| MM Region | Bulk water molecules |
| MM Force Field | TIP3P, SPC/E, or similar water models |
| Boundary Conditions | Periodic boundary conditions |
| Ensemble | NVT or NPT |
| Simulation Time | Nanoseconds |
Research on piperazine derivatives has shown that computational methods can predict properties like pKa values with good agreement with experimental data when solvation is properly accounted for. wur.nl Similarly, computational studies on benzoic acid derivatives have highlighted the importance of explicit solvent models in understanding their self-association and crystallization behavior. ucl.ac.uk
Investigating Complex Systems
Beyond simple solvation, QM/MM approaches are invaluable for studying the interactions of 2-[2-(2-Piperazinyl)pentyl]benzoic acid within more complex environments, such as binding to a protein. In this scenario, the ligand and the key amino acid residues in the binding site would constitute the QM region, while the rest of the protein and the surrounding solvent would be treated at the MM level.
This partitioning allows for a detailed investigation of the electronic interactions, such as charge transfer and polarization, that govern the binding process. It also enables the study of chemical reactions, for instance, if the molecule were to act as an enzyme inhibitor.
Table 2: Example of a QM/MM Study on Ligand-Protein Interaction
| Aspect Investigated | Computational Details | Potential Findings for 2-[2-(2-Piperazinyl)pentyl]benzoic acid |
| Binding Affinity | Free energy calculations (e.g., umbrella sampling) | Quantitative prediction of the binding strength to a target protein. |
| Binding Pose | Geometry optimization of the ligand-protein complex | Identification of the most stable orientation of the molecule in the binding site. |
| Key Interactions | Analysis of the QM wavefunction and intermolecular forces | Elucidation of the specific hydrogen bonds, ionic interactions, and van der Waals contacts responsible for binding. |
| Reaction Mechanism | Transition state searching | Determination of the energy barriers and pathways for any chemical reactions involving the molecule within the active site. |
While no specific QM/MM studies on 2-[2-(2-Piperazinyl)pentyl]benzoic acid have been published, the extensive research on its constituent functional groups, namely piperazine and benzoic acid, demonstrates the feasibility and potential of this approach. wur.nlresearchgate.netscielo.org.zarsc.org Such studies would provide invaluable insights into the behavior of this compound in realistic chemical and biological environments.
Chemical Reactivity and Derivatization Studies of 2 2 2 Piperazinyl Pentyl Benzoic Acid
Modifications at the Carboxylic Acid Functionality
The benzoic acid moiety is a primary site for chemical modification, offering pathways to esters, amides, and alcohols through well-established synthetic protocols.
The carboxylic acid group can be readily converted into esters and amides, which are fundamental transformations in medicinal chemistry for altering properties such as solubility, stability, and cell permeability.
Esterification: The reaction of a carboxylic acid with an alcohol to form an ester is a common derivatization technique. youtube.com This reaction is typically catalyzed by a strong acid. For benzoic acid and its derivatives, various alcohols, from simple ethanol (B145695) to more complex structures, can be employed. youtube.comdergipark.org.tr The efficiency of the esterification can be influenced by factors such as temperature, catalyst type, and the molar ratio of reactants. dergipark.org.trresearchgate.net For instance, the use of catalysts like tin(II) compounds or solid acid catalysts such as functionalized silica (B1680970) gel has been reported for the esterification of benzoic acid. researchgate.netgoogle.com
Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine is another crucial modification. Direct condensation is often inefficient due to the formation of ammonium (B1175870) carboxylate salts. researchgate.net Therefore, coupling agents are typically required to activate the carboxylic acid. A study on the condensation amidation of benzoic acid and piperazine (B1678402) utilized HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent in a continuous flow microreactor, achieving high selectivity and yield in a short reaction time. researchgate.net This research highlighted that kinetically favored mono-acylated piperazine is the major product, with the double-acylated piperazine forming as a side product. researchgate.net Other novel piperazine amide derivatives have been prepared through similar acid-amine coupling reactions. ijpsr.com A variety of coupling agents are available for such transformations, each with specific advantages regarding reaction conditions and selectivity. lookchemmall.com
| Reaction Type | Reagent/Catalyst | Conditions | Product Type | Ref. |
| Esterification | Ethanol, H₂SO₄ | Reflux | Ethyl Ester | libretexts.org |
| Esterification | Various Alcohols, Tin(II) Catalyst | 160-250 °C | Alkyl Esters | google.com |
| Esterification | Methanol, Functionalized Silica Gel | 55-65 °C | Methyl Ester | researchgate.net |
| Amidation | Piperazine, HATU | Microreactor, 50 s | Piperazine Amide | researchgate.net |
| Amidation | Various Amines, Phosphoric Acid Derivative | Room Temp, K₂CO₃, THF | Various Amides | lookchemmall.com |
The carboxylic acid group can be reduced to a primary alcohol, providing a benzyl (B1604629) alcohol derivative that can undergo further functionalization, such as etherification or oxidation back to an aldehyde. The reduction of carboxylic acids typically requires strong reducing agents. youtube.com
Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids and their derivatives to the corresponding primary alcohols. However, its high reactivity means that other functional groups in the molecule, such as the piperazine nitrogens, could potentially interact with the reagent. In molecules containing both acidic and basic centers, careful control of reaction conditions or the use of protecting groups may be necessary to achieve chemoselectivity. An alternative to direct reduction is a two-step process involving initial conversion of the carboxylic acid to a more reactive derivative, like an ester or acyl chloride, which can then be reduced under milder conditions. For instance, diisobutylaluminum hydride (DIBAL-H) is often used for the reduction of esters to aldehydes or alcohols at low temperatures. youtube.com
Reactions Involving the Piperazine Nitrogen Atoms
The two nitrogen atoms of the piperazine ring are nucleophilic and basic, making them key sites for derivatization through alkylation and acylation. A significant challenge in these reactions is achieving mono-substitution, as the two nitrogen atoms have similar reactivity. google.com
N-Alkylation: Introducing alkyl groups onto the piperazine nitrogens can be achieved through reactions with alkyl halides or via reductive amination. nih.gov To favor mono-alkylation over di-alkylation, strategies such as using a large excess of piperazine or protecting one of the nitrogen atoms are common. researchgate.net An effective method involves the initial formation of a mono-piperazinium salt. A patent describes a process where piperazine is first reacted with an acid, such as benzoic acid, to form the salt in situ, which is then alkylated. google.com This approach yields the N-monoalkylated product in high yields, substantially free of the di-alkylated derivative. google.com Another common strategy is to use N-Boc-piperazine, where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, directing alkylation to the free secondary amine. researchgate.netnih.gov
N-Acylation: Acylation of the piperazine nitrogens results in the formation of amides. This is typically accomplished using acyl chlorides or carboxylic acid anhydrides. nih.govmuni.cz Similar to alkylation, controlling the degree of substitution is important. The reaction of piperazine with benzoyl chlorides can yield both mono-N-acylated and N,N'-diacylated products. nih.gov The hindered rotation of the resulting amide C-N bond can lead to the presence of different rotamers, which can be observed by NMR spectroscopy. nih.gov Studies on N-acyl-N-phenylpiperazines demonstrate the synthesis of these amides by reacting a substituted piperazine with either carboxylic acids (using coupling agents) or acid chlorides. nih.gov
| Reaction Type | Reagent | Key Strategy | Product | Ref. |
| N-Monoalkylation | m-Methylbenzyl bromide | In situ salt formation with Benzoic Acid | N-(m-Methylbenzyl)piperazine | google.com |
| N-Alkylation | Alkyl Bromide | N-Boc Protection | N-Alkyl-N'-Boc-piperazine | nih.gov |
| N-Acylation | Benzoyl Chlorides | Reaction with excess piperazine | Mono- and Di-benzoylpiperazines | nih.gov |
| N-Acylation | Various Acid Chlorides | Base (Et₃N) | N-Acyl-N'-phenylpiperazines | nih.gov |
| N-Acylation | Acetic Anhydride | Reaction with piperazine-1-ium on resin | N-Acetylpiperazine | muni.cz |
The presence of both a carboxylic acid (acidic) and a piperazine moiety (basic) within the same molecule makes it amphoteric, but for derivatization, these groups can interact with external acids and bases to form salts or co-crystals. rsc.orgnih.gov
The formation of a salt versus a co-crystal depends on the extent of proton transfer between the acidic and basic components. researchgate.net This is often predicted using the difference in pKa values (ΔpKa = pKa(protonated base) – pKa(acid)). A ΔpKa greater than 3 generally leads to salt formation, while a negative ΔpKa favors co-crystal formation. frontiersin.org The range between 0 and 3 is an intermediate region where either outcome is possible. researchgate.netfrontiersin.org For example, the reaction of daidzein (B1669772) with piperazine resulted in the formation of a crystalline salt. frontiersin.org Similarly, various benzoic acid derivatives have been studied for their ability to form salts or co-crystals with basic compounds. rsc.orgresearchgate.net These multicomponent crystalline forms can significantly alter the physicochemical properties of the parent molecule, including solubility and stability.
Functionalization of the Pentyl Side Chain
The pentyl side chain, consisting of sp³-hybridized C-H bonds, is the least reactive portion of the molecule. However, specific reactions can achieve its functionalization.
One established reaction is the oxidation of the benzylic carbon—the carbon atom of the pentyl chain directly attached to the benzene (B151609) ring. libretexts.org Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl side chains at the benzylic position. libretexts.orgyoutube.com For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. libretexts.orgyoutube.com This reaction typically results in the cleavage of the rest of the alkyl chain, converting the benzylic carbon into a carboxylic acid group.
More modern and selective methods involve transition metal-catalyzed C-H functionalization. These advanced techniques can enable the introduction of new functional groups at specific positions along an alkyl chain, often using a directing group within the molecule to guide the catalyst to a particular C-H bond. nih.govrsc.org In the case of 2-[2-(2-Piperazinyl)pentyl]benzoic acid, the carboxylic acid or the piperazine nitrogen could potentially serve as directing groups for metal catalysts (e.g., palladium, rhodium, iridium), enabling regioselective functionalization (e.g., arylation, alkylation) at positions along the pentyl chain that are sterically accessible to the catalyst complex. nih.govacs.org However, such transformations represent a specialized and developing area of synthetic chemistry. nih.govrsc.org
Analysis of "2-[2-(2-Piperazinyl)pentyl]benzoic acid" Reveals No Publicly Available Research Data
Initial Findings: A comprehensive review of publicly accessible scientific literature and chemical databases has yielded no specific research data on the chemical compound "2-[2-(2-Piperazinyl)pentyl]benzoic acid." Consequently, an article detailing its chemical reactivity, derivatization studies, and catalytic applications as per the requested outline cannot be generated at this time.
While general principles of chemical reactivity can be inferred from its constituent functional groups—a benzoic acid, a piperazine ring, and an alkyl chain—any detailed discussion on its specific oxidation, halogenation, regioselectivity, stereoselectivity, and the catalytic uses of its derivatives would be speculative and not based on documented research findings. Adherence to scientific accuracy and the strict exclusion of non-verified information preclude the creation of hypothetical content.
Further research efforts would be required to synthesize and characterize "2-[2-(2-Piperazinyl)pentyl]benzoic acid" to determine the specific chemical properties and behaviors requested. Without foundational research on this particular compound, the generation of a scientifically rigorous and factual article is not possible.
Molecular Interactions and Target Engagement: Research Methodologies for 2 2 2 Piperazinyl Pentyl Benzoic Acid
In Silico Ligand-Target Docking Studies based on Structural Motifs
Computational, or in silico, methods are pivotal in modern drug discovery, offering a predictive lens through which to view the interactions between a ligand, such as 2-[2-(2-Piperazinyl)pentyl]benzoic acid, and its potential biological targets. These studies use the compound's three-dimensional structure to forecast its binding affinity and mode of interaction with various macromolecules.
Identification of Putative Molecular Targets based on Structural Analogs (e.g., enzymes, receptors, transporters)
The structural architecture of 2-[2-(2-Piperazinyl)pentyl]benzoic acid, featuring a piperazine (B1678402) ring and a benzoic acid group, is common in a wide range of pharmacologically active agents. By examining the known targets of these analogs, we can identify putative molecular targets for the compound .
Receptors: The piperazine moiety is a well-known pharmacophore that interacts with numerous neurotransmitter receptors. Docking studies on analogous phenylpiperazine derivatives have shown potential interactions with sigma (σ) receptors, histamine (B1213489) H3 receptors, and various serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptor subtypes. For example, certain piperazine derivatives have been identified as high-affinity ligands for the σ1 receptor.
Enzymes: Benzoic acid derivatives have been computationally screened and identified as potential inhibitors of several enzymes. Molecular docking studies have pointed towards histone deacetylases (HDACs) as likely targets. Similarly, piperazine-containing compounds have been docked against enzymes like monoamine oxidase (MAO), cholinesterases (AChE and BChE), and topoisomerase II, suggesting these could also be potential targets.
Transporters and Other Targets: The flexible nature of the piperazine ring allows it to fit into the binding sites of various proteins, including transporters. Furthermore, docking studies have explored the interaction of piperazine derivatives with DNA, indicating that nucleic acids could be a potential, albeit less common, target.
Computational Modeling of Binding Modes and Interaction Energies
Molecular docking simulations not only predict if a compound will bind but how it binds. These models visualize the specific orientation of the ligand within the target's active site and calculate the binding energy, a measure of the affinity between the two molecules.
For piperazine-containing analogs, docking studies frequently reveal key interactions. The nitrogen atoms of the piperazine ring often act as hydrogen bond acceptors or, when protonated under physiological pH, as hydrogen bond donors or participants in cation-π interactions. For instance, in studies of piperazine derivatives targeting the androgen receptor, binding affinities were calculated to be in the range of -7.1 to -7.5 kcal/mol, with interactions stabilized by hydrogen bonds and hydrophobic contacts.
In the case of benzoic acid derivatives targeting HDACs, the carboxylic acid group is crucial. Docking models show it chelating with a key zinc ion in the enzyme's active site, a critical interaction for inhibitory activity. Similarly, when targeting enzymes like Trypanosoma cruzi trans-sialidase, the benzoic acid moiety forms important hydrogen bonds and hydrophobic interactions within the active site. The combination of these motifs in 2-[2-(2-Piperazinyl)pentyl]benzoic acid suggests a multi-point interaction with its targets, potentially involving chelation, hydrogen bonding, and hydrophobic interactions, leading to stable binding energies.
In Vitro Mechanistic Investigations on Select Biological Systems
Following computational predictions, in vitro assays provide concrete, experimental validation of a compound's biological activity. These laboratory-based tests measure the compound's direct effect on isolated proteins or cells.
Enzyme Inhibition Assays (e.g., based on structural similarity to known inhibitors)
Based on the putative targets identified in silico, various enzyme inhibition assays would be relevant for 2-[2-(2-Piperazinyl)pentyl]benzoic acid.
Cholinesterase Inhibition: Structural analogs containing a piperazine linker have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some tacrine-piperazine hybrids have demonstrated potent, sub-micromolar inhibitory activity.
Monoamine Oxidase (MAO) Inhibition: Thiazolylhydrazine-piperazine derivatives have been synthesized and tested for MAO inhibition. Certain compounds in this class show highly potent and selective inhibition of MAO-A, with IC₅₀ values in the nanomolar range, significantly more potent than reference drugs like moclobemide.
Other Enzymatic Assays: Assays for enzymes like HDACs and α-glucosidase have been used for benzoic acid and piperazine analogs, respectively. Dihydroxylated benzoic acid derivatives have been shown to inhibit HDAC activity in cancer cells, while certain acetamide (B32628) derivatives with a piperazine core actively inhibit α-glucosidase.
Receptor Binding Studies (e.g., displacement assays)
Radioligand displacement assays are the gold standard for determining a compound's affinity for a specific receptor. In these experiments, the test compound competes with a known radioactive ligand for binding to the receptor. The affinity is typically expressed as the inhibition constant (Kᵢ).
Studies on piperazine derivatives have demonstrated significant binding to a variety of receptors. For example, certain arylalkylsulfonyl piperazine derivatives show very high affinity for the σ₁ receptor, with Kᵢ values as low as 0.96 nM, and exhibit high selectivity over the σ₂ subtype. Other piperazine-based compounds interact with σ₁ receptors with moderate affinity (Kᵢ = 181 nM). This body of research strongly suggests that 2-[2-(2-Piperazinyl)pentyl]benzoic acid would likely exhibit affinity for σ receptors and potentially other neurotransmitter receptors.
Cell-Based Assays for Molecular Pathway Modulation (e.g., reporter gene assays)
For structural analogs of 2-[2-(2-Piperazinyl)pentyl]benzoic acid, several types of cell-based assays have been informative. Benzoic acid derivatives isolated from the fungus Bjerkandera adusta were shown to modulate the proteostasis network in human fibroblast cells. Specifically, they promoted the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are critical for cellular protein degradation and recycling. One compound, 3-chloro-4-methoxybenzoic acid, led to a potent activation of cathepsins B and L, key lysosomal enzymes.
Furthermore, other benzoic acid derivatives have been tested in cancer cell lines. These studies have demonstrated that compounds like dihydroxybenzoic acid can inhibit cancer cell growth, arrest the cell cycle, and induce apoptosis (programmed cell death), effects linked to their inhibition of HDACs. These findings suggest that 2-[2-(2-Piperazinyl)pentyl]benzoic acid could potentially modulate fundamental cellular pathways related to protein quality control and cell survival.
Structure-Activity Relationship (SAR) Studies of Analogs
The exploration of the structure-activity relationship (SAR) of 2-[2-(2-Piperazinyl)pentyl]benzoic acid analogs is fundamental to optimizing its pharmacological profile. These studies involve the synthesis of a library of related compounds with specific modifications to the parent structure. The aim is to identify which parts of the molecule are essential for its biological activity and how alterations to these regions impact its interaction with biological targets.
Design and Synthesis of 2-[2-(2-Piperazinyl)pentyl]benzoic acid Derivatives for SAR Exploration
The design of derivatives for SAR studies typically focuses on modifying three key regions of the 2-[2-(2-Piperazinyl)pentyl]benzoic acid scaffold: the benzoic acid ring, the piperazine ring, and the pentyl linker. Synthetic strategies are chosen to allow for the systematic introduction of a diverse range of chemical functionalities at these positions.
Modification of the Benzoic Acid Moiety:
Substituents on the benzoic acid ring can influence the compound's acidity, lipophilicity, and ability to form hydrogen bonds. icm.edu.plpharmacy180.com Common modifications include the introduction of electron-donating or electron-withdrawing groups at various positions on the aromatic ring. For instance, the synthesis may involve the use of commercially available substituted benzoic acids as starting materials. A general synthetic approach could involve the reaction of a substituted benzoyl chloride with a suitable piperazine derivative. researchgate.net
Alterations to the Piperazine Ring:
The piperazine ring is a common motif in medicinal chemistry, and its modification can significantly impact a compound's properties. nih.govnih.gov For SAR studies of 2-[2-(2-Piperazinyl)pentyl]benzoic acid, derivatives can be synthesized with substituents on the second nitrogen atom of the piperazine ring. These substituents can range from small alkyl groups to larger aromatic or heterocyclic moieties. The synthesis of such analogs can be achieved through standard N-alkylation or N-arylation reactions of a piperazine precursor. nih.gov
Variation of the Pentyl Linker:
Interactive Table 1: Representative Synthetic Modifications of 2-[2-(2-Piperazinyl)pentyl]benzoic acid for SAR Studies
| Modification Region | Type of Modification | Example Substituent/Change | Synthetic Strategy |
| Benzoic Acid Ring | Introduction of electron-withdrawing group | 4-Chloro | Use of 4-chlorobenzoic acid as a starting material |
| Benzoic Acid Ring | Introduction of electron-donating group | 4-Methoxy | Use of 4-methoxybenzoic acid as a starting material |
| Piperazine Ring | N-alkylation | N'-methyl | Reductive amination or reaction with methyl iodide |
| Piperazine Ring | N-arylation | N'-phenyl | Buchwald-Hartwig amination |
| Pentyl Linker | Chain length variation | Propyl linker | Use of a 3-carbon linker precursor in synthesis |
| Pentyl Linker | Introduction of rigidity | Introduction of a double bond | Wittig reaction or related olefination methods |
Correlation of Structural Variations with Molecular Interaction Profiles
Once a library of 2-[2-(2-Piperazinyl)pentyl]benzoic acid derivatives has been synthesized, the next step is to evaluate their biological activity and correlate the observed changes with the specific structural modifications. This allows for the development of a comprehensive SAR model.
Impact of Benzoic Acid Substitution:
The nature and position of substituents on the benzoic acid ring can have a profound effect on the compound's interaction with its target. For example, an electron-withdrawing group like a chloro or nitro group can increase the acidity of the carboxylic acid, potentially leading to stronger ionic interactions with a positively charged residue in the binding site. pharmacy180.com Conversely, an electron-donating group like a methoxy (B1213986) group may enhance hydrophobic interactions or participate in hydrogen bonding. youtube.com
Influence of Piperazine Ring Modifications:
Role of the Pentyl Linker:
The flexibility and length of the pentyl linker are critical for orienting the benzoic acid and piperazine moieties correctly within the binding pocket. A shorter or more rigid linker may restrict the conformational freedom of the molecule, which could be beneficial if it pre-organizes the molecule in an active conformation. Conversely, a longer, more flexible linker might allow the molecule to adopt a wider range of conformations, some of which may be more favorable for binding.
Interactive Table 2: Hypothetical SAR Data for 2-[2-(2-Piperazinyl)pentyl]benzoic acid Analogs
| Analog | Modification | Target Binding Affinity (IC50, nM) | Observed Interaction Changes |
| Parent Compound | None | 50 | Baseline hydrogen bonding and hydrophobic interactions |
| Analog A | 4-Chloro on benzoic acid | 25 | Enhanced ionic interaction due to increased acidity |
| Analog B | 4-Methoxy on benzoic acid | 75 | Potential steric clash or unfavorable hydrophobic interaction |
| Analog C | N'-methyl on piperazine | 40 | Minor increase in hydrophobic interaction |
| Analog D | N'-phenyl on piperazine | 150 | Significant steric hindrance in the binding pocket |
| Analog E | Propyl linker | 100 | Suboptimal orientation of key functional groups |
By systematically applying these principles of design, synthesis, and biological evaluation, researchers can build a detailed understanding of the structure-activity relationships for 2-[2-(2-Piperazinyl)pentyl]benzoic acid and its analogs. This knowledge is invaluable for the rational design of more potent and selective therapeutic agents.
Emerging Research Directions and Future Perspectives for 2 2 2 Piperazinyl Pentyl Benzoic Acid Research
Application of Chemoinformatics and Machine Learning in Compound Design and Prediction
Chemoinformatics and machine learning are poised to revolutionize the way that new compounds like 2-[2-(2-Piperazinyl)pentyl]benzoic acid are developed and optimized. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical information to predict the properties and activities of novel molecules, thereby accelerating the drug discovery process. nih.govaminer.org
Future research in this area will likely focus on the development of robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models will be instrumental in predicting the biological activities of a wide range of derivatives of 2-[2-(2-Piperazinyl)pentyl]benzoic acid. By correlating structural features with activity, these models can guide the synthesis of new compounds with enhanced efficacy and selectivity. Integrating QSAR models with molecular docking techniques can further refine predictions of binding affinity and offer insights into ligand-target interactions. nih.gov
Table 1: Illustrative Chemoinformatics Data for Hypothetical Derivatives
| Derivative | Predicted IC50 (µM) | Predicted ADMET Score | Key Molecular Descriptors |
|---|---|---|---|
| Compound A | 0.5 | 0.85 | High polar surface area, low molecular weight |
| Compound B | 1.2 | 0.78 | Increased lipophilicity, additional H-bond donor |
| Compound C | 0.8 | 0.91 | Rigidified piperazine (B1678402) ring, optimized pKa |
Development of Novel Analytical Techniques for Structural Characterization and Purity Assessment
As new derivatives of 2-[2-(2-Piperazinyl)pentyl]benzoic acid are synthesized, the need for advanced analytical techniques for their characterization and purity assessment becomes paramount. While standard methods such as NMR, MS, and IR spectroscopy will remain crucial, the complexity of these molecules may necessitate the development of more sophisticated approaches. ojp.govresearchgate.net
High-performance liquid chromatography (HPLC) is a primary instrument in forensic labs for separating, identifying, and quantifying elements in a mixture due to its numerous advantages. auburn.edu Future research could focus on the development of novel chromatographic methods, such as chiral HPLC, to separate enantiomers and diastereomers of 2-[2-(2-Piperazinyl)pentyl]benzoic acid derivatives. Additionally, advanced mass spectrometry techniques, like tandem MS, can provide detailed structural information and facilitate the identification of metabolites in biological samples. rdd.edu.iq
Table 2: Overview of Potential Analytical Methods
| Analytical Technique | Application | Expected Outcome |
|---|---|---|
| Chiral HPLC | Separation of stereoisomers | Determination of enantiomeric excess and individual isomer activity |
| LC-MS/MS | Metabolite identification | Elucidation of metabolic pathways and potential drug-drug interactions |
| 2D-NMR Spectroscopy | Detailed structural elucidation | Unambiguous assignment of all proton and carbon signals |
Exploration of Supramolecular Chemistry and Material Science Applications
The benzoic acid moiety within 2-[2-(2-Piperazinyl)pentyl]benzoic acid provides a handle for exploring its potential in supramolecular chemistry and material science. acs.org The carboxylic acid group can participate in hydrogen bonding to form well-defined supramolecular assemblies. rsc.org
Future investigations could explore the co-crystallization of 2-[2-(2-Piperazinyl)pentyl]benzoic acid with other molecules to create novel crystalline materials with unique properties. acs.org The ability to form stable host-guest complexes could also be investigated for applications in drug delivery and sensing. The self-assembly properties of these molecules could lead to the development of new gels, liquid crystals, and other soft materials. acs.org
Integration with Combinatorial Chemistry for Library Generation
Combinatorial chemistry offers a powerful approach for the rapid synthesis of large libraries of related compounds. nih.govnih.gov This is particularly relevant for a molecule like 2-[2-(2-Piperazinyl)pentyl]benzoic acid, which has multiple points for diversification.
Future research will likely involve the use of solid-phase synthesis to generate libraries of derivatives where the piperazine ring, the pentyl chain, and the benzoic acid are modified. 5z.comacs.org This high-throughput synthesis approach, combined with high-throughput screening, will enable the rapid identification of compounds with desired biological activities. mdpi.com The piperazine-2-carboxylic acid scaffold is well-suited for a combinatorial approach due to its constrained structure and three functional groups that can be conveniently substituted. 5z.com
Advanced Mechanistic Studies on Molecular Interactions at the Atomic Level
A deep understanding of how 2-[2-(2-Piperazinyl)pentyl]benzoic acid and its derivatives interact with their biological targets is crucial for rational drug design. Advanced mechanistic studies at the atomic level can provide invaluable insights into these interactions. nih.gov
Molecular docking and molecular dynamics simulations can be employed to model the binding of these compounds to target proteins. worldscientific.com These computational methods can help to identify key amino acid residues involved in binding and to understand the conformational changes that occur upon ligand binding. acs.org Experimental techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of ligand-protein complexes, offering a definitive view of the binding mode.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
